molecular formula C19H28N2O3S B4812425 N-CYCLOPENTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

N-CYCLOPENTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4812425
M. Wt: 364.5 g/mol
InChI Key: VIARAYZJPXDHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPENTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methanesulfonyl group attached to a 3-methylphenyl ring, and a piperidine ring with a carboxamide group. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPENTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through alkylation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using reagents like carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation under appropriate conditions (e.g., presence of a catalyst).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

    N-CYCLOPENTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with other sulfonamide derivatives and piperidine-based compounds.

Uniqueness:

  • The presence of the cyclopentyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules.

Comparison with Similar Compounds

  • N-CYCLOPENTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-CYCLOHEXYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-CYCLOPENTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopentyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-5-4-6-16(13-15)14-25(23,24)21-11-9-17(10-12-21)19(22)20-18-7-2-3-8-18/h4-6,13,17-18H,2-3,7-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIARAYZJPXDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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